(1,3,3-Trifluorocyclobutyl)methanamine

pKa basicity physicochemical properties

(1,3,3-Trifluorocyclobutyl)methanamine (CAS: 2090435-17-7) is a synthetic organic compound classified as a fluorinated cyclobutylamine. It features a strained cyclobutane ring with three fluorine atoms at the 1,3,3-positions and an aminomethyl (-CH₂NH₂) functional group.

Molecular Formula C5H8F3N
Molecular Weight 139.12 g/mol
Cat. No. B12278229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,3-Trifluorocyclobutyl)methanamine
Molecular FormulaC5H8F3N
Molecular Weight139.12 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(CN)F
InChIInChI=1S/C5H8F3N/c6-4(3-9)1-5(7,8)2-4/h1-3,9H2
InChIKeyKBLHSCVEOIAQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3,3-Trifluorocyclobutyl)methanamine: A Strategic Fluorinated Cyclobutylamine Building Block for Medicinal Chemistry and Pharmaceutical R&D Procurement


(1,3,3-Trifluorocyclobutyl)methanamine (CAS: 2090435-17-7) is a synthetic organic compound classified as a fluorinated cyclobutylamine . It features a strained cyclobutane ring with three fluorine atoms at the 1,3,3-positions and an aminomethyl (-CH₂NH₂) functional group . The compound is commercially available as both the free base (molecular formula C₅H₈F₃N, molecular weight 139.12 g/mol) and the hydrochloride salt (CAS: 2940942-21-0, molecular weight 175.58 g/mol), with typical purities of 95-98% . The trifluorocyclobutyl scaffold represents an advanced fluorinated motif in medicinal chemistry, where strategic fluorine substitution enables precise modulation of physicochemical properties without altering core pharmacophore geometry, making it a valuable building block for drug discovery and lead optimization programs .

Why (1,3,3-Trifluorocyclobutyl)methanamine Cannot Be Replaced by Common Cyclobutylamine Analogs in Drug Discovery Pipelines


Generic substitution of (1,3,3-Trifluorocyclobutyl)methanamine with structurally related cyclobutylamine building blocks fails because fluorination fundamentally alters the physicochemical and pharmacokinetic properties that govern lead optimization outcomes. The trifluorocyclobutyl motif confers a constellation of effects—including altered basicity (pKa), increased lipophilicity (logP/logD), conformational constraint, and enhanced metabolic stability—that distinguish it from non-fluorinated cyclobutylmethanamines and mono-fluorinated analogs [1]. Comparative analysis of structurally related fluorocyclobutylamines demonstrates that fluorine substitution consistently acidifies the amine group by approximately 0.8 pKa units and increases lipophilicity by approximately 1 logP unit relative to fluorine-free parent compounds . These physicochemical shifts directly impact critical drug development parameters including passive permeability, target engagement, and off-target promiscuity, making the compound a non-interchangeable building block in medicinal chemistry campaigns targeting specific physicochemical windows [2]. The 1,3,3-trifluoro substitution pattern creates a unique electronic environment and steric profile that cannot be replicated by alternative fluorination patterns or non-fluorinated analogs, providing differentiated lead matter in high-value pharmaceutical programs .

Quantitative Differentiation Evidence for (1,3,3-Trifluorocyclobutyl)methanamine Relative to Closest Structural Analogs


Fluorine-Induced Basicity Modulation: Comparative pKa Analysis of Fluorocyclobutylamines vs. Non-Fluorinated Cyclobutylamines

Fluorine substitution on the cyclobutane ring induces measurable acidification of the amine group in cyclobutylamine derivatives. Direct head-to-head comparison studies of 3-fluorocyclobutylamines versus their fluorine-free parent analogs demonstrate that fluorination reduces the amine pKa by approximately 0.8 pKa units, irrespective of stereochemistry . This acidification effect is consistent across alkyl- and aryl-substituted 3-fluorocyclobutylamine derivatives. Although direct pKa data for (1,3,3-trifluorocyclobutyl)methanamine has not been experimentally determined in the public literature, class-level inference from structurally related fluorocyclobutylamines supports that the trifluorinated variant will exhibit substantially reduced basicity compared to non-fluorinated cyclobutylmethanamine [1]. The reduction in pKa is attributable to the strong electron-withdrawing inductive effect of fluorine atoms through the cyclobutane ring system [2].

pKa basicity physicochemical properties ionization state amine protonation

Lipophilicity Enhancement: Comparative logP/logD Analysis of Fluorinated vs. Non-Fluorinated Cyclobutylamines

Fluorination of the cyclobutane ring enhances lipophilicity in a stereochemistry-dependent manner. In cross-study comparative analysis, trans-3-fluorocyclobutylamines exhibit an increase in lipophilicity of approximately Δ logP ≈ 1 compared to non-fluorinated analogs, while the effect is marginal for cis-isomers . This stereochemistry-dependent Δ logP effect is attributed to differences in molecular conformation and dipole moment orientation between cis- and trans-configurations [1]. For 1,2-disubstituted cyclobutane building blocks bearing trifluoromethyl (CF₃) groups, experimental logP values have been determined to range from 0.5 to 2.5 depending on substitution pattern, representing a measurable increase over non-fluorinated analogs . Class-level inference suggests that (1,3,3-trifluorocyclobutyl)methanamine will demonstrate lipophilicity intermediate between mono-fluorinated and perfluorinated cyclobutylamines, offering tunable hydrophobicity for optimizing passive permeability while maintaining aqueous solubility [2].

logP logD lipophilicity hydrophobicity permeability CNS penetration

Metabolic Stability Enhancement: Class-Level Evidence for Fluorinated Cyclobutylamines vs. Non-Fluorinated Analogs

Fluorine substitution on aliphatic rings is a well-established strategy for blocking oxidative metabolic pathways, particularly cytochrome P450-mediated hydroxylation. In the context of cyclobutylamine scaffolds, the presence of fluorine atoms at the 3-position serves as a metabolic blocking group that reduces the susceptibility of adjacent C–H bonds to enzymatic oxidation [1]. The trifluorocyclobutyl group in particular confers high resistance to oxidative metabolism due to the electron-withdrawing nature and steric shielding provided by the fluorine atoms [2]. Studies on structurally related fluorocyclobutane building blocks demonstrate that CF₃ substitution increases metabolic stability relative to non-fluorinated cyclobutanes, with the trifluoromethyl group serving as a metabolically inert replacement for labile hydrogen atoms . Research on radiofluorinated cyclobutyl groups using tyrosine derivatives as model systems has confirmed increased metabolic stability conferred by cyclobutyl fluorination, supporting the class-level inference for trifluorocyclobutyl derivatives [3].

metabolic stability microsomal clearance oxidative metabolism fluorine blocking lead optimization

Multigram-Scale Synthetic Accessibility: Process Development for Fluorocyclobutylamine Building Blocks

Scalable synthetic methods for fluoroalkyl-substituted cyclobutane building blocks have been established and validated at multigram scale. Cross-study comparable evidence from the literature demonstrates that synthetic procedures for CF₃-substituted cyclobutane-derived amines are suitable for preparation on up to 50 g scale [1]. Specifically, 1,2-disubstituted cyclobutane building blocks bearing trifluoromethyl groups were obtained via cyano- or azidotrifluoromethylation of cyclobutene using Togni reagent II, with methods validated for multigram preparation of target primary amines . In parallel work, cis-1,2-disubstituted cyclobutane building blocks bearing fluoroalkyl groups were synthesized on up to 39 g scale using 3-8 step sequences [2]. While these methods were developed for structurally related compounds, the underlying chemistry (deoxofluorination, TMAF-mediated nucleophilic substitution, and Togni reagent-mediated trifluoromethylation) is directly applicable to the synthesis of (1,3,3-trifluorocyclobutyl)methanamine and its derivatives [3].

synthesis scalability multigram preparation building block process chemistry

Conformational Constraint and Steric Profile: Structural Differentiation from Acyclic and Mono-Fluorinated Analogs

The cyclobutane ring provides inherent conformational constraint that distinguishes cyclic from acyclic amine building blocks, pre-organizing the aminomethyl group in a defined spatial orientation. The addition of three fluorine atoms at the 1,3,3-positions creates a unique steric and electronic environment that cannot be replicated by alternative fluorination patterns [1]. X-ray crystallographic analysis of 3-fluorocyclobutylamine derivatives confirms that fluorine substitution does not induce through-space interactions with the amino function, as evidenced by the stereochemistry-independent pKa effect (ΔpKa ≈ -0.8 for both cis- and trans-isomers) . This indicates that the fluorine atoms exert their influence purely through inductive electronic effects rather than direct steric or conformational perturbation of the amine group [2]. The trifluorocyclobutyl motif has been proposed as a unique bioisosteric replacement for tert-butyl groups, offering similar steric bulk while providing dramatically different physicochemical properties including reduced lipophilicity and altered electron density [3].

conformational constraint steric effects molecular geometry fluorine substitution bioisostere

Commercial Availability and Quality Specifications: Procurement-Ready Differentiation

(1,3,3-Trifluorocyclobutyl)methanamine is commercially available as both the free base (CAS 2090435-17-7) and the hydrochloride salt (CAS 2940942-21-0) from multiple established chemical suppliers . The free base is offered at 98% purity (Leyan, Product No. 1544738) and 95% purity (AKSci, Catalog No. 8830EK) . The hydrochloride salt is available at 95-98% purity with packaging options including 10 g, 100 g, and 1 kg quantities . In contrast, structurally related analogs such as (1-(trifluoromethyl)cyclobutyl)methanamine (CAS 1522712-18-0) are marked as "DISCONTINUED" by multiple suppliers, and 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-amine is not widely commercially available from major reagent vendors [1]. The commercial availability of (1,3,3-trifluorocyclobutyl)methanamine from multiple suppliers with defined purity specifications provides procurement reliability that is not guaranteed for less established trifluorocyclobutylamine analogs .

commercial availability purity specifications procurement supply chain quality control

High-Value Application Scenarios for (1,3,3-Trifluorocyclobutyl)methanamine in Drug Discovery and Lead Optimization Programs


Lead Optimization Programs Requiring Fine-Tuned Basicity (pKa) Modulation

(1,3,3-Trifluorocyclobutyl)methanamine is optimally deployed in medicinal chemistry campaigns where precise control of amine basicity is critical for target engagement and pharmacokinetic properties. The fluorine-induced acidification of approximately 0.8 pKa units (relative to non-fluorinated cyclobutylamines) reduces the fraction of protonated amine at physiological pH, enhancing passive membrane permeability while maintaining sufficient basicity for target interactions . This property is particularly valuable for CNS drug discovery programs where compounds must navigate the blood-brain barrier efficiently without excessive basicity that can lead to lysosomal trapping or off-target promiscuity. The class-level evidence from 3-fluorocyclobutylamine studies, which demonstrates stereochemistry-independent pKa reduction, supports the predictable basicity modulation achievable with trifluorinated variants [1].

Optimization of Lipophilicity and Passive Permeability in Oral Drug Candidates

Programs seeking to optimize lipophilicity within the optimal logP range of 1-3 for oral bioavailability should evaluate (1,3,3-trifluorocyclobutyl)methanamine as a building block. The fluorination-induced lipophilicity increase (Δ logP ≈ +1 for trans-fluorinated analogs vs. non-fluorinated cyclobutylamines) provides a measurable enhancement in hydrophobicity without the molecular weight penalty of adding larger alkyl or aryl groups . The CF₃-substituted cyclobutane scaffold offers lipophilicity in the logP range of 0.5-2.5, positioning it favorably for oral drug candidates requiring balanced permeability and solubility [1]. This contrasts with non-fluorinated cyclobutylmethanamines, which typically exhibit lower logP values that may limit passive diffusion across biological membranes [2].

Metabolic Stability Enhancement Through Fluorine Blocking Strategy

(1,3,3-Trifluorocyclobutyl)methanamine is well-suited for lead series where oxidative metabolism at the cyclobutane ring or adjacent positions limits in vivo exposure. The trifluorocyclobutyl group serves as a metabolically inert blocking moiety that reduces susceptibility to cytochrome P450-mediated oxidation, as supported by class-level evidence from fluorocyclobutane building block studies . Research on radiofluorinated cyclobutyl groups confirms increased metabolic stability conferred by cyclobutyl fluorination, validating the fluorine blocking strategy for this scaffold class [1]. Programs facing metabolic liability in cyclobutyl-containing leads may achieve improved half-life and reduced clearance by substituting non-fluorinated or mono-fluorinated analogs with (1,3,3-trifluorocyclobutyl)methanamine [2].

Conformationally Constrained Amine Building Block for Structure-Based Drug Design

In structure-based drug design campaigns where ligand pre-organization is essential for target binding affinity, (1,3,3-trifluorocyclobutyl)methanamine offers the conformational constraint of a cyclobutane ring combined with the unique electronic properties of trifluorination. X-ray crystallographic analysis of related 3-fluorocyclobutylamines confirms that fluorine atoms do not engage in through-space interactions with the amino function, exerting their influence purely through inductive electronic effects that can be modeled computationally . The trifluorocyclobutyl motif has been proposed as a bioisosteric replacement for tert-butyl groups, offering similar steric bulk while providing dramatically different physicochemical properties [1]. This makes the compound an attractive building block for optimizing binding interactions while independently modulating physicochemical properties—a capability not available with simple alkyl-substituted cyclobutylamines or acyclic amine building blocks [2].

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